3-(Difluoromethoxy)-2-fluoro-pyridine
Overview
Description
3-(Difluoromethoxy)-2-fluoro-pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethoxy and fluoro substituents on the pyridine ring imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with difluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is also prevalent in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-2-fluoro-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are utilized.
Major Products: The major products formed from these reactions include various substituted pyridines, N-oxides, and hydrogenated pyridine derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-2-fluoro-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-(Difluoromethoxy)-2-fluoro-pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, influencing various biochemical pathways . The compound’s ability to form hydrogen bonds and its lipophilicity contribute to its biological activity .
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)-2-fluoro-pyridine
- 3-(Difluoromethoxy)-4-fluoro-pyridine
- 2,3-Difluoropyridine
Comparison: Compared to similar compounds, 3-(Difluoromethoxy)-2-fluoro-pyridine is unique due to the specific positioning of the difluoromethoxy and fluoro groups, which significantly influence its reactivity and biological properties . The difluoromethoxy group provides a balance between lipophilicity and hydrogen-bonding capability, making it a versatile moiety in medicinal chemistry .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGGZDBOLILOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289882 | |
Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-44-2 | |
Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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